4-Fluoro-2-methoxyaniline hydrochloride

描述

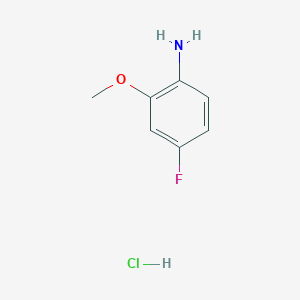

Structure

2D Structure

属性

IUPAC Name |

4-fluoro-2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQFRPFBJOEPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611169 | |

| Record name | 4-Fluoro-2-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178671-97-1 | |

| Record name | 4-Fluoro-2-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Palladium-Catalyzed Hydrogenation

The most widely reported method involves hydrogenation of 4-fluoro-2-methoxy-1-nitrobenzene or 5-fluoro-2-nitrophenol using palladium on carbon (Pd/C). For example, a 93% yield of 4-fluoro-2-methoxyaniline was achieved by stirring 5-fluoro-2-nitrophenol (10 g, 64 mmol) with 10% Pd/C (500 mg) in ethanol under hydrogen for 1 hour. Similar conditions using methanol as the solvent afforded an 82% yield after column chromatography. These reactions typically proceed at ambient temperature (20–30°C) and hydrogen pressures of 1–3 bar, with catalyst loadings of 5–10 wt%.

Raney Nickel-Mediated Reduction

An alternative approach employs Raney nickel under hydrogen pressure. A patent describes the reduction of 4-fluoro-2-methoxy-1-nitrobenzene (470 g) in methanol using Raney Ni (47 g) at 25–30°C for 8–10 hours, achieving a 98% yield of 4-fluoro-2-methoxyaniline. This method avoids column purification by filtering the catalyst and distilling the solvent, making it suitable for large-scale production. However, the exothermic nature of hydrogenation necessitates careful temperature control.

Table 1: Comparative Hydrogenation Conditions

Alternative Reduction Strategies

Zinc-Acetic Acid Reduction

A less common but viable method uses zinc dust in acetic acid to reduce nitro groups. For instance, 3-fluoro-6-nitrophenol (500 mg) reacted with zinc (2.10 g) in acetic acid at room temperature overnight, yielding 44% of 2-amino-5-fluorophenol after extraction and chromatography. While this approach avoids hydrogen gas, the lower yield and longer reaction time (12–24 hours) limit its industrial applicability.

Continuous-Flow Nitration and Deprotection

Recent advancements include telescoped continuous-flow processes for precursor synthesis. A 2020 study demonstrated the acetylation of 4-fluoro-2-methoxyaniline followed by nitration in acetic acid/HNO₃, achieving an 82% yield of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide. Subsequent batch deprotection with HCl yielded 4-fluoro-2-methoxy-5-nitroaniline (97%), a precursor to osimertinib. This method highlights the potential for scaling via flow chemistry, with throughputs reaching 2 mol/h in pilot-scale reactors.

Hydrochloride Salt Formation

The free base 4-fluoro-2-methoxyaniline is converted to its hydrochloride salt by treatment with hydrochloric acid. While explicit protocols are scarce in the literature, analogous procedures involve dissolving the amine in a polar solvent (e.g., ethanol or water) and adding concentrated HCl until precipitation occurs. For example, a pilot-scale batch deprotection of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide used 26% aqueous HCl (2.17 mL) in ethanol to yield 795 mg (97%) of the free base, which was subsequently isolated as the hydrochloride salt. The hydrochloride form enhances water solubility, facilitating purification and downstream applications.

Table 2: Hydrochloride Salt Formation Conditions

| Free Base | Solvent | HCl Concentration | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| 4-fluoro-2-methoxyaniline | Ethanol | 26% aqueous | 97 | >99 | |

| 2-amino-5-fluorophenol | Ethanol | 37% aqueous | 94 | 95 |

Optimization and Scalability Considerations

Catalyst Selection and Recycling

Palladium catalysts outperform Raney nickel in substrate tolerance and reaction speed but require post-reaction filtration to recover the costly metal. In contrast, Raney nickel’s lower cost and ease of removal via magnetic separation (in supported forms) make it preferable for high-volume production.

化学反应分析

Types of Reactions

4-Fluoro-2-methoxyaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Formation of 4-fluoro-2-nitroanisole.

Reduction: Formation of 4-fluoro-2-methoxyaniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Synthetic Intermediate in Organic Chemistry

4-Fluoro-2-methoxyaniline hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structural features make it a versatile building block for:

- Pharmaceuticals : It is utilized to synthesize ortho-substituted phenylureas, which act as 5-Hydroxytryptamine (5-HT3) receptor antagonists. This class of compounds has implications in treating nausea and vomiting associated with chemotherapy .

- Agrochemicals : The compound is also involved in the development of agrochemical products, enhancing crop protection through its reactivity with biological targets.

Biological Activities

Research indicates that this compound exhibits notable biological activities, making it a candidate for further investigation in drug development:

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects, which could be beneficial in developing new antibiotics or antifungal agents.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes related to diseases such as botulism, where hydroxamic acids derived from it serve as inhibitors for Botulinum neurotoxin A light chain .

Case Study 1: Synthesis of Benzothiazole Derivatives

A practical application of this compound was demonstrated in the synthesis of benzothiazole derivatives. The process involved heating the compound with sulfur and ethyl xanthate under controlled conditions to yield a product with potential pharmacological activity. The reaction yielded a significant amount of the desired benzothiazole derivative after purification processes such as column chromatography .

Case Study 2: Development of Osimertinib

The compound is integral in synthesizing Osimertinib, an anti-cancer drug used for treating non-small cell lung cancer (NSCLC). The synthesis involves protecting the amine group of 4-fluoro-2-methoxyaniline, followed by nitration to form a key intermediate that is subsequently deprotected to yield Osimertinib or its salts . This pathway highlights the compound's importance in pharmaceutical development.

作用机制

The mechanism of action of 4-Fluoro-2-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, resulting in the desired pharmacological effects .

相似化合物的比较

2-Chloro-4-fluoroaniline Hydrochloride (Compound 1c [B])

- Molecular Formula : C₇H₇Cl₂FN (exact formula inferred from synthesis details) .

- Substituents : Chloro (ortho) and fluoro (para).

- Synthesis : Prepared via acid hydrolysis of 4-fluoroarylnitrone with thionyl chloride, yielding a 38.5% green solid .

- Key Differences : Replaces the methoxy group in the target compound with a chloro group. The chloro substituent increases electrophilicity but reduces steric hindrance compared to methoxy. Applications in HPLC-validated intermediates but lacks documented use in high-profile pharmaceuticals .

3-Chloro-4-methoxyaniline Hydrochloride (Compound 5b [C])

- Molecular Formula: C₇H₉Cl₂NO (inferred) .

- Substituents : Chloro (meta) and methoxy (para).

- Synthesis : Derived from 4-methoxyphenylnitrone and oxalyl chloride, yielding 38.5% light grey solid .

- Key Differences: Substituent positions alter electronic effects; the meta-chloro group may hinder regioselectivity in cross-coupling reactions compared to the ortho-methoxy in 4-fluoro-2-methoxyaniline hydrochloride. Limited evidence of pharmaceutical relevance .

4-Chloro-2-methoxyaniline Hydrochloride

4-Fluoro-2-methoxybenzylamine Hydrochloride

- Molecular Formula: C₈H₁₁ClFNO .

- Substituents : Fluoro (para), methoxy (ortho), and a benzylamine group.

- Properties: Molecular weight 191.63 g/mol, moisture-sensitive, 97% purity. The benzylamine structure increases steric bulk, reducing reactivity in aromatic substitution reactions compared to the aniline-based target compound.

Comparative Analysis Table

Key Findings

Substituent Effects :

- Fluoro vs. Chloro : Fluorine's smaller size and higher electronegativity improve solubility and facilitate ¹⁹F NMR tracking in palladium reactions, unlike chloro derivatives .

- Methoxy Group : The ortho-methoxy group in the target compound enhances steric directing effects in coupling reactions, critical for osimertinib synthesis .

Synthetic Efficiency :

- The target compound achieves higher purity (>97%) compared to analogues with ~38.5% yields, underscoring optimized manufacturing processes .

Pharmaceutical Relevance :

- This compound is uniquely validated in blockbuster drugs (e.g., osimertinib), whereas analogues lack comparable documentation .

生物活性

4-Fluoro-2-methoxyaniline hydrochloride is an organic compound with the molecular formula C8H10ClFNO. It is characterized by the presence of both fluoro and methoxy groups, which significantly influence its biological activity and reactivity. This article delves into its synthesis, biological properties, and potential applications in drug development.

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the reaction of 4-fluoro-2-nitroaniline with methanol in the presence of hydrochloric acid. The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity .

- Molecular Weight : 203.7 g/mol

- Melting Point : 168-170°C

- Solubility : Soluble in water, ethanol, and chloroform

- pKa : 8.75, indicating basic properties

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : The compound is a precursor in the synthesis of Osimertinib, a potent EGFR tyrosine kinase inhibitor used in cancer therapy, particularly for metastatic non-small cell lung cancer .

- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial activities, making it a candidate for further exploration in developing new antibiotics or antifungal agents .

- Reactivity with Biological Targets : The unique structural features of this compound allow it to interact with various biological targets, enhancing its pharmacological profile.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluoroaniline | Contains a fluoro group | Lacks methoxy group; primarily used in dye synthesis |

| 4-Methoxyaniline | Contains a methoxy group | Lacks fluoro substitution; used in pharmaceuticals |

| 3-Fluoroaniline | Contains a fluoro group | Different position affects reactivity |

| 4-Bromoaniline | Contains a bromo group | Halogen substitution alters biological activity |

The combination of both fluoro and methoxy groups in this compound contributes to its distinct reactivity and biological profile compared to these similar compounds.

Case Studies

Several case studies highlight the potential applications of this compound:

- Synthesis of Anticancer Drugs : Continuous flow synthesis processes have been developed to utilize this compound as a building block for anticancer drugs, demonstrating its utility in pharmaceutical chemistry .

- Toxicity Pathways : In studies comparing bioactivity profiles across various compounds, this compound has been evaluated for its toxicity pathways, providing insights into its safety and efficacy as a drug candidate .

常见问题

Q. How can researchers confirm the purity and structural integrity of 4-fluoro-2-methoxyaniline hydrochloride?

- Methodological Answer : Purity is typically verified using HPLC (High-Performance Liquid Chromatography) with UV detection, calibrated against a certified reference standard. Structural confirmation requires <sup>1</sup>H/<sup>13</sup>C NMR to identify aromatic protons (e.g., methoxy and fluorine-substituted positions) and the hydrochloride counterion. Mass spectrometry (ESI-MS) validates the molecular ion peak ([M+H]<sup>+</sup> at m/z 177.6 for the free base). Cross-check against CAS 178671-97-1 in databases like PubChem ensures consistency .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : The hydrochloride salt is typically synthesized by reacting 4-fluoro-2-methoxyaniline (free base) with hydrochloric acid. The free base can be prepared via:

- Nucleophilic substitution : Fluorination of 2-methoxy-4-nitroaniline using KF or Selectfluor, followed by nitro group reduction (e.g., catalytic hydrogenation with Pd/C) .

- Direct methoxylation : Methoxy group introduction via Ullmann coupling or SNAr reactions on fluorinated precursors.

Post-synthesis, recrystallization in ethanol/HCl yields the hydrochloride salt. Purity (>98%) is confirmed via COA (Certificate of Analysis) .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer : Fluorine’s strong electronegativity reduces the basicity of the aniline NH2 group (pKa modulation), enhancing solubility in polar solvents. This impacts bioavailability by improving membrane permeability. In docking studies, the C-F bond may engage in weak hydrogen bonding or dipole interactions with target proteins. Comparative studies with non-fluorinated analogs (e.g., 2-methoxyaniline) are critical to isolate fluorine’s stereoelectronic effects .

Q. What analytical challenges arise when detecting this compound in complex biological matrices?

- Methodological Answer : Challenges include:

- Matrix interference : Use solid-phase extraction (SPE) with C18 columns to isolate the compound from plasma or tissue homogenates.

- Low detection limits : Employ LC-MS/MS in MRM (Multiple Reaction Monitoring) mode for sensitivity (LOQ < 1 ng/mL). Optimize ionization parameters (e.g., ESI+ with 150°C desolvation temperature).

- Degradation : Stabilize samples with 0.1% formic acid to prevent hydrolysis of the hydrochloride salt .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution. Key steps:

- Optimize geometry to identify reactive sites (e.g., NH2 group).

- Calculate Fukui indices to predict nucleophilic/electrophilic behavior.

- Simulate reaction pathways (e.g., acetylation of the amine) using Gaussian or ORCA software. Validate with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。